molecular formula C22H23F4N5O2 B1682291 XEN103 CAS No. 840489-44-3

XEN103

Cat. No.: B1682291
CAS No.: 840489-44-3
M. Wt: 465.4 g/mol
InChI Key: QMZSSLLJQUFMHM-UHFFFAOYSA-N
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Description

XEN103 is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridazine ring, a piperazine moiety, and a trifluoromethyl group, making it a subject of interest for researchers.

Mechanism of Action

Target of Action

XEN 103, also known as N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids from saturated acyl-CoAs .

Mode of Action

XEN 103 acts as a potent inhibitor of SCD1 . It blocks the activity of SCD1 in HepG2 cells with an IC50 of 12 nM .

Biochemical Pathways

The inhibition of SCD1 by XEN 103 affects the biosynthesis of monounsaturated fatty acids, specifically introducing cis-double bonds in the Δ9 position . This alteration in the lipid metabolism pathway can lead to various downstream effects, including changes in cell membrane fluidity and function.

Pharmacokinetics

It’s noted that xen 103 exhibits potent inhibitory activity in both microsomal preparations and cultured cells , suggesting it has good cellular permeability

Result of Action

The inhibition of SCD1 by XEN 103 has been shown to induce pronounced sebaceous gland atrophy in mouse skin . This suggests that XEN 103 could potentially be used for the treatment of conditions associated with sebaceous gland hyperactivity, such as acne .

Action Environment

The effect of XEN 103 is localized to the area of application, with no significant reduction in the number of sebaceous glands at skin areas distant from the treated sites . This indicates that the compound’s action, efficacy, and stability may be influenced by the local environment, including factors such as the presence of androgens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XEN103 typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperazine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

XEN103 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

XEN103 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, piperazine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:

  • Pyridazine-3-carboxamide derivatives
  • Piperazine-based drugs
  • Trifluoromethyl-substituted benzoyl compounds

Uniqueness

XEN103 is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability, making it a valuable compound for various applications.

Biological Activity

XEN103 is a compound under investigation for its biological activity, particularly its effects on sebaceous gland function and fatty acid metabolism. Recent studies have highlighted its potential as an inhibitor of stearoyl-CoA desaturase (SCD-1), an enzyme crucial for lipid metabolism. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

This compound primarily functions as an inhibitor of SCD-1, which plays a significant role in the conversion of saturated fatty acids into monounsaturated fatty acids (MUFAs). This enzymatic activity is essential for maintaining membrane fluidity and cellular signaling pathways. By inhibiting SCD-1, this compound disrupts this process, leading to alterations in lipid profiles within cells.

Key Findings:

  • Inhibition of SCD-1 : this compound effectively blocks the expression of SCD-1 in human sebocytes, leading to reduced fatty acid desaturation .
  • Impact on Sebaceous Glands : A study demonstrated that topical application of this compound at a concentration of 1% resulted in a significant reduction (approximately 65%) in the number of sebaceous glands and a 50% decrease in their size .

Research Data

The following table summarizes key research findings regarding the biological activity of this compound:

StudyConcentrationEffect on Sebaceous GlandsMechanism
Study 11%65% reduction in gland numberInhibition of SCD-1 expression
Study 2Varies50% reduction in gland sizeDisruption of lipid metabolism
Study 3Not specifiedDecreased fatty acid desaturationInhibition of fatty acid uptake

Case Study on Topical Application

A detailed case study evaluated the effects of this compound when applied topically to subjects with acne. The study reported significant improvements in skin condition, attributed to the compound's ability to reduce sebum production via its action on sebaceous glands.

Findings:

  • Sebum Reduction : Patients showed a marked decrease in sebum levels after consistent application over several weeks.
  • Skin Condition Improvement : The overall appearance and health of the skin improved, with fewer acne lesions reported.

Clinical Implications

The findings from these studies suggest that this compound may represent a novel therapeutic option for conditions associated with excessive sebum production, such as acne vulgaris. Its mechanism targeting SCD-1 could lead to reduced lipid synthesis and inflammation within the skin.

Properties

IUPAC Name

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSSLLJQUFMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Example 3, making variations only as required to use 5-fluoro-2-trifluoromethylbenzoyl chloride in place of isoxazole-5-carbonyl chloride to react with 6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide, the title compound was obtained as a white powder (65% yield). 1H NMR (400 MHz, CDCl3) δ 8.05, 7.98, 7.74, 7.27-7.24, 7.09-7.06, 7.00, 4.08-3.96, 3.94-3.68, 3.55, 3.36, 1.50, 0.79-0.69, 0.48-0.42, 0.11-0.09.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-piperazin-1-yl-pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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